

Application Note: Comprehensive Characterization of 3-(2-Bromophenyl)-3-methylpyrrolidine

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Compound of Interest

Compound Name: 3-(2-Bromophenyl)-3-methylpyrrolidine

Cat. No.: B14880274

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Introduction

3-(2-Bromophenyl)-3-methylpyrrolidine is a substituted pyrrolidine derivative of significant interest in pharmaceutical research and development. The pyrrolidine ring is a core structural motif in numerous FDA-approved drugs, highlighting its importance as a privileged scaffold in medicinal chemistry.^{[1][2]} The presence of a bromophenyl group suggests its potential as a key intermediate for further functionalization via cross-coupling reactions, making it a valuable building block in the synthesis of novel therapeutic agents.

Given its intended use in drug discovery and development, rigorous analytical characterization is imperative to ensure its identity, purity, and stability. This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of **3-(2-Bromophenyl)-3-methylpyrrolidine**, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to establish a complete analytical profile of the compound, ensuring its suitability for downstream applications.

Analytical Workflow for Structural Elucidation and Purity Assessment

A multi-technique approach is essential for the unambiguous characterization of **3-(2-Bromophenyl)-3-methylpyrrolidine**. The following workflow outlines the logical progression of

analytical techniques to confirm the molecular structure and assess the purity of the compound.



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Caption: Overall analytical workflow for the characterization of **3-(2-Bromophenyl)-3-methylpyrrolidine**.

Mass Spectrometry: Molecular Weight and Isotopic Signature Verification

Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound. For halogenated compounds like **3-(2-Bromophenyl)-3-methylpyrrolidine**, MS is particularly powerful due to the characteristic isotopic pattern of bromine.[3]

Rationale for Technique Selection:

- Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, which can be valuable for structural elucidation and creating a spectral library for future reference.[4]
- Electrospray Ionization (ESI): A soft ionization technique that typically yields a prominent protonated molecule $[M+H]^+$, providing clear molecular weight information with minimal fragmentation. This is particularly useful when analyzing samples via LC-MS.

Key Experimental Protocol (ESI-MS):

- Sample Preparation: Prepare a dilute solution of **3-(2-Bromophenyl)-3-methylpyrrolidine** (approximately 100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
- Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Mass Spectrometer Settings:
 - Ionization Mode: Positive ion mode to detect $[\text{M}+\text{H}]^+$.
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Source Temperature: 100 - 150 $^{\circ}\text{C}$.
 - Mass Range: Scan from m/z 100 to 500.
- Data Analysis:
 - Identify the molecular ion peak corresponding to $[\text{C}_{11}\text{H}_{14}\text{BrN}+\text{H}]^+$.
 - Crucially, observe the isotopic pattern for the presence of one bromine atom. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 natural abundance.[3] This will result in two peaks of nearly equal intensity separated by 2 m/z units (M^+ and $\text{M}+2^+$).[3]

Parameter	Expected Value
Chemical Formula	$\text{C}_{11}\text{H}_{14}\text{BrN}$
Monoisotopic Mass	240.0388 u
Expected $[\text{M}+\text{H}]^+$ (^{79}Br)	241.0461 m/z
Expected $[\text{M}+\text{H}]^+$ (^{81}Br)	243.0441 m/z
Isotopic Ratio ($\text{M}^+:\text{M}+2^+$)	Approximately 1:1

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound.[5] A suite of NMR experiments is required to assign all proton and carbon signals and confirm the connectivity of the atoms in **3-(2-Bromophenyl)-3-methylpyrrolidine**.

Rationale for Experimental Choices:

- ^1H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
- ^{13}C NMR: Shows the number of different types of carbon atoms in the molecule.
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.
- 2D NMR (COSY & HSQC):
 - COSY (Correlation Spectroscopy): Reveals proton-proton (^1H - ^1H) coupling networks, establishing which protons are adjacent to each other.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (^1H - ^{13}C), allowing for definitive carbon signal assignments.

Detailed Experimental Protocol (^1H and ^{13}C NMR):

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32.

- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
- Data Analysis and Expected Signals:
 - Aromatic Region (¹H): Expect complex multiplets between ~7.0-7.6 ppm integrating to 4 protons, characteristic of a disubstituted benzene ring.
 - Pyrrolidine Ring Protons (¹H): Expect a series of multiplets in the range of ~2.0-3.5 ppm.
 - Methyl Group (¹H): A singlet at approximately 1.5-2.0 ppm, integrating to 3 protons.
 - Aromatic Carbons (¹³C): Signals between ~120-150 ppm. The carbon attached to the bromine will have a distinct chemical shift.
 - Pyrrolidine and Methyl Carbons (¹³C): Signals in the aliphatic region (~20-70 ppm).

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Impurity Profiling

HPLC is the cornerstone technique for determining the purity of pharmaceutical compounds and for identifying and quantifying any impurities.^{[6][7][8]} A well-developed HPLC method is crucial for quality control throughout the drug development process.^{[9][10]}

Rationale for Method Development Strategy:

A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule with the polarity of **3-(2-Bromophenyl)-3-methylpyrrolidine**. The goal is to develop a method that provides good peak shape, resolution from potential impurities, and sensitivity for low-level components.^[6]

Detailed Protocol for HPLC Method Development:

- Instrumentation: An HPLC or UPLC system equipped with a UV detector and preferably a mass spectrometer (LC-MS).
- Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase Screening:
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Initial Gradient Elution:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5 μ L.
 - Detector Wavelength: Scan with a photodiode array (PDA) detector from 200-400 nm to determine the optimal wavelength for detection (likely around 254 nm).
 - Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the main peak.
- Method Optimization:
 - Adjust the gradient slope around the elution time of the main peak to improve the resolution between the main component and any impurities.
 - The final method should be able to separate the main peak from any process-related impurities or degradation products.
- Purity Calculation: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Parameter	Recommended Starting Conditions
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Column Temperature	30 $^{\circ}$ C
Injection Volume	5 μ L

Elemental Analysis: Confirmation of Elemental Composition

Elemental analysis (CHN analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This technique serves as a fundamental check of the compound's empirical formula.

Rationale for Use:

While modern spectroscopic methods provide detailed structural information, elemental analysis offers an orthogonal confirmation of the compound's elemental composition. For a new chemical entity, a successful elemental analysis provides strong evidence of its purity and correct identification. The presence of nitrogen in the pyrrolidine ring makes this analysis particularly relevant.^[11]

Experimental Protocol:

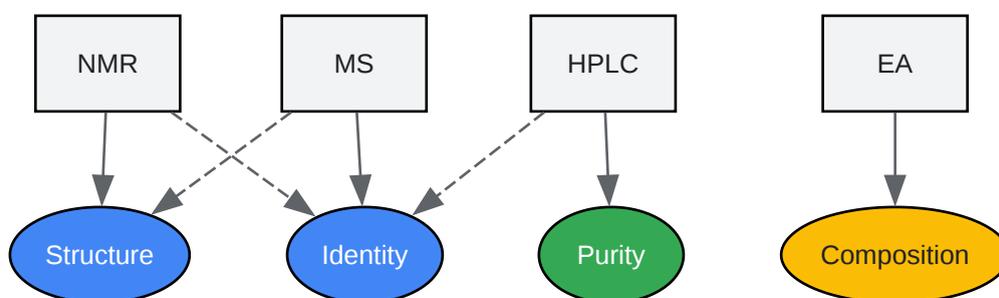
- **Sample Preparation:** A precisely weighed sample (2-3 mg) of the highly purified compound is required. The sample must be thoroughly dried to remove any residual solvents.
- **Instrumentation:** An automated CHN elemental analyzer.

- Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
- Data Comparison: The experimentally determined weight percentages of C, H, and N are compared to the theoretical values calculated from the chemical formula (C₁₁H₁₄BrN).

Element	Theoretical %	Experimental % (Acceptable Range)
Carbon (C)	55.02%	± 0.4%
Hydrogen (H)	5.88%	± 0.4%
Nitrogen (N)	5.83%	± 0.4%

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **3-(2-Bromophenyl)-3-methylpyrrolidine**. By employing a combination of mass spectrometry, multi-dimensional NMR spectroscopy, HPLC, and elemental analysis, researchers can confidently verify the identity, structure, purity, and elemental composition of this important synthetic intermediate. Adherence to these protocols will ensure high-quality material suitable for advancing drug discovery and development programs.



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Caption: Relationship between analytical techniques and characterization aspects.

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